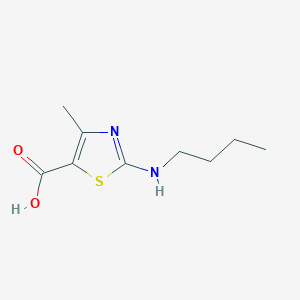

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-4-5-10-9-11-6(2)7(14-9)8(12)13/h3-5H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGOODWYLNORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(S1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole precursors with butylamine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. For instance, derivatives synthesized from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.95 µg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 15 | 1.95–15.62 | Staphylococcus aureus |

| Compound X | 3.91–62.5 | Escherichia coli |

| Compound Y | <10 | Pseudomonas aeruginosa |

Agricultural Applications

The compound has also been investigated for its agricultural applications, particularly as a pesticide and fungicide. Research indicates that thiazole derivatives can inhibit the growth of various plant pathogens and pests, making them valuable in crop protection strategies. For example, studies have shown that these compounds can effectively control common agricultural pathogens such as Botrytis cinerea and Rhizoctonia solani through mechanisms that disrupt their growth and reproduction .

Table 2: Efficacy of Thiazole Compounds in Agriculture

| Pathogen | Inhibition (%) | Type of Activity |

|---|---|---|

| Botrytis cinerea | 75 | Fungicidal |

| Rhizoctonia solani | 80 | Fungicidal |

| Alternaria solani | 70 | Fungicidal |

Anti-Diabetic Properties

Emerging evidence suggests that thiazole compounds may possess anti-diabetic properties. A study focusing on a related thiazole derivative demonstrated its ability to attenuate hyperglycemia and improve insulin sensitivity in diabetic models. This effect was attributed to the compound's antioxidant and anti-inflammatory properties, which could be beneficial in managing Type 2 diabetes mellitus (T2DM) .

Xanthine Oxidase Inhibition

Another significant application of thiazole derivatives is their role as xanthine oxidase inhibitors. Such inhibition is crucial in managing conditions like gout and hyperuricemia. The structural modifications made to the thiazole ring have been shown to enhance the efficacy of these compounds in scavenging free radicals and inhibiting xanthine oxidase activity .

Table 3: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 5 | Xanthine oxidase inhibitor |

| Compound B | 10 | Xanthine oxidase inhibitor |

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested against various bacterial strains, demonstrating that modifications to the thiazole structure significantly affected their antimicrobial potency. The study highlighted the potential for developing new antibiotics based on these findings.

Case Study 2: Agricultural Impact

Field trials conducted with thiazole-based pesticides showed a marked reduction in crop losses due to fungal infections compared to untreated controls. These results support the use of such compounds in integrated pest management strategies.

Mechanism of Action

The mechanism by which 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects: Butylamino vs. Benzylamino: The butylamino group (aliphatic) in the target compound may improve metabolic stability compared to the aromatic 4-chlorobenzylamino group in BAC, which enhances π-π interactions but may increase toxicity . Positional Isomerism: Shifting substituents (e.g., methyl from C₄ to C₂) alters molecular geometry, affecting target engagement .

Biological Activity

2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in metabolic disorders and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The thiazole ring structure contributes to its reactivity and biological interactions. Key features include:

- Thiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur.

- Butylamino Group : Enhances solubility and potential interactions with biological targets.

- Carboxylic Acid Functional Group : Imparts acidic properties, influencing binding affinity to enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. The compound exhibits the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can reduce uric acid levels, making it a candidate for treating conditions like gout.

- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which may protect against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially alleviating conditions such as diabetes mellitus (DM) through its anti-inflammatory actions .

Enzyme Inhibition Studies

A series of derivatives related to this compound were synthesized and tested for their ability to inhibit xanthine oxidase. Notably:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 5j | 3.6 | Potent |

| 5k | 8.1 | Moderate |

| 5l | 9.9 | Moderate |

These results indicate that modifications to the thiazole structure can significantly enhance enzyme inhibitory activity .

Antidiabetic Effects

In an animal model study, the compound was tested for its effects on hyperglycemia and insulin resistance. The findings revealed:

- Reduction in Serum Glucose : Administration of the compound significantly lowered glucose levels in diabetic rats.

- Improvement in Lipid Profiles : It positively influenced lipid parameters, decreasing triglycerides and LDL cholesterol while increasing HDL cholesterol.

- Histopathological Changes : The compound restored pancreatic morphology in diabetic models, suggesting protective effects on pancreatic β-cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Butylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of thiourea derivatives with α-haloketones or cyclization of thioamides. For example, refluxing 2-bromo-4-methylthiazole-5-carboxylic acid with butylamine in acetic acid under nitrogen can yield the target compound . Optimization may include adjusting molar ratios, temperature (e.g., 80–100°C), and reaction time (3–5 hours). Monitoring by TLC or HPLC ensures completion. Purity is enhanced via recrystallization (e.g., using DMF/acetic acid mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Identifies butylamino protons (δ 1.2–3.0 ppm) and methyl groups (δ 2.5–2.8 ppm).

- ¹³C NMR : Confirms carboxylic acid carbonyl (δ ~170 ppm) and thiazole ring carbons.

- LC-MS : Validates molecular weight ([M+H]⁺ expected at m/z 245.3) and detects impurities .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 25°C/40°C for 24–72 hours. Analyze degradation by HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition points .

Advanced Research Questions

Q. How can computational methods improve the regioselectivity of the synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. For example, simulating the nucleophilic attack of butylamine on the α-haloketone precursor can guide solvent selection (e.g., polar aprotic solvents like DMF) and catalyst use (e.g., NaOAc) to favor the 5-carboxylic acid position .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or tautomerism.

- Purity Validation : Use HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to confirm >95% purity .

- Tautomer Analysis : X-ray crystallography or 2D NMR (e.g., NOESY) identifies dominant tautomeric forms (e.g., thiazole vs. thiazolidine) .

- Biological Replicates : Repeat assays (e.g., enzyme inhibition) in triplicate with positive/negative controls .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications for enhanced pharmacological properties?

- Methodological Answer :

- Core Modifications : Replace butylamino with branched alkyl or aryl groups; monitor solubility (logP) via shake-flask method .

- Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide; evaluate binding affinity via molecular docking (e.g., AutoDock Vina) .

- In Vivo Testing : Use rodent models to assess pharmacokinetics (e.g., oral bioavailability, half-life) after SAR refinement .

Data Contradiction Analysis

Q. Why might solubility data for this compound vary across studies, and how can this be addressed?

- Methodological Answer : Variations arise from polymorphic forms or measurement conditions.

- Polymorph Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms .

- Standardized Protocols : Measure solubility in PBS (pH 7.4) at 25°C using UV-Vis spectroscopy (λmax ~260 nm) .

Q. How can researchers reconcile conflicting reports on its reactivity in nucleophilic substitutions?

- Methodological Answer : Reactivity depends on electronic effects of substituents.

- Electron Density Mapping : Use Hirshfeld surface analysis to visualize nucleophilic sites .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to compare rates under varying conditions (e.g., solvent polarity, catalysts) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | LC-MS | 245.3 g/mol | |

| Melting Point | DSC | 201–203°C | |

| logP (Octanol/Water) | Shake-Flask | 1.8 ± 0.2 | |

| Aqueous Solubility (pH 7.4) | UV-Vis | 0.12 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.